An In-Depth Technical Guide to 5-Bromobenzo[d]isothiazol-3-amine: A Core Scaffold for Modern Medicinal Chemistry
An In-Depth Technical Guide to 5-Bromobenzo[d]isothiazol-3-amine: A Core Scaffold for Modern Medicinal Chemistry
Abstract
5-Bromobenzo[d]isothiazol-3-amine is a heterocyclic building block of significant interest in contemporary drug discovery and development. Its unique structural arrangement, featuring a fused benzoisothiazole core with strategically positioned amine and bromine functionalities, renders it a versatile scaffold for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its core chemical properties, synthesis, reactivity, and applications, with a particular focus on its emerging role in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical insights to facilitate its effective utilization in the laboratory.
Core Chemical Identity and Structural Attributes
5-Bromobenzo[d]isothiazol-3-amine is a solid, off-white compound at room temperature.[1] The molecule is built upon a bicyclic heteroaromatic system where a benzene ring is fused to an isothiazole ring. This core is substituted at the 5-position with a bromine atom and at the 3-position with an amine group.
The IUPAC name for this compound is 5-bromo-1,2-benzothiazol-3-amine.[1] Its fundamental identifiers and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 613262-16-1 | [1] |
| Molecular Formula | C₇H₅BrN₂S | [1] |
| Molecular Weight | 229.1 g/mol | [1] |
| Purity | Typically ≥95-98% | [1] |
| Physical State | Solid | [1] |
| Canonical SMILES | NC1=NSC2=CC=C(Br)C=C21 | [1] |
| InChI Key | NTLSBZHEUNMUAP-UHFFFAOYSA-N | [1] |
Note: Some physicochemical properties like boiling point and pKa are primarily available as predicted values from chemical suppliers and databases.
Physicochemical & Spectroscopic Profile
While comprehensive, experimentally-derived data is not widely published in peer-reviewed literature, a profile can be assembled from high-quality supplier data and computational predictions.
Predicted Physicochemical Properties:
| Property | Predicted Value | Source |
| Boiling Point | 279.3 ± 22.0 °C | Data from chemical suppliers |
| Density | 1.836 ± 0.06 g/cm³ | Data from chemical suppliers |
| pKa | 6.15 ± 0.50 | Data from chemical suppliers |
Spectroscopic Data Insights: Although a specific, published spectrum for this exact compound is not readily available, the expected spectroscopic signatures can be inferred from the analysis of closely related benzothiazole and benzoisothiazole derivatives.[2][3]
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¹H NMR: Protons on the benzene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts and coupling constants would be influenced by the bromo and fused isothiazole ring substituents. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
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¹³C NMR: Aromatic carbons would be observed in the δ 110-155 ppm range. The carbon bearing the bromine atom (C5) and the carbons of the isothiazole ring (C3, C7a, C3a) would have distinct chemical shifts crucial for structural confirmation.
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Mass Spectrometry (MS): The ESI-MS spectrum would be expected to show a prominent [M+H]⁺ ion. A characteristic isotopic pattern would be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis, Reactivity, and Rationale
The benzo[d]isothiazole scaffold is a valuable entity in medicinal chemistry, and various synthetic routes have been developed for its construction.[4]
A Plausible Synthetic Pathway
A highly relevant and modern approach for the synthesis of 3-aminobenzo[d]isothiazoles involves a metal-free, one-pot reaction starting from substituted 2-fluorobenzonitriles.[4] This strategy is advantageous as it avoids the use of often odorous and unstable thiophenol precursors.
Proposed Experimental Protocol (Hypothetical, based on established methods[4]):
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Nucleophilic Aromatic Substitution (SₙAr): To a solution of 5-bromo-2-fluorobenzonitrile in a suitable polar aprotic solvent like DMF, add sodium sulfide (Na₂S). The reaction is typically heated to facilitate the displacement of the highly activated fluoride with the sulfide nucleophile, forming an in-situ thioether or disulfide intermediate.
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Oxidative Cyclization and Amination: The reaction mixture is then treated directly with an ammonia source (e.g., aqueous ammonia) and an oxidant, such as sodium hypochlorite (NaOCl). This step accomplishes the S-N bond formation to close the isothiazole ring and installs the 3-amino group.
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Workup and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel, to yield 5-Bromobenzo[d]isothiazol-3-amine.
Core Reactivity: A Chemist's Perspective
The utility of 5-Bromobenzo[d]isothiazol-3-amine as a building block stems from the distinct reactivity of its functional groups. The bromine atom on the benzene ring and the primary amine on the isothiazole ring serve as orthogonal synthetic handles for diversification.
Caption: Reactivity map of 5-Bromobenzo[d]isothiazol-3-amine.
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The 3-Amine Group: This primary amine is a versatile nucleophile. It readily participates in standard reactions such as acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and N-alkylation. This allows for the introduction of a wide array of side chains and functional groups, enabling fine-tuning of a molecule's physicochemical properties (e.g., solubility, lipophilicity) and biological target engagement.
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The 5-Bromo Group: The bromine atom is a classic handle for metal-catalyzed cross-coupling reactions. It is an ideal substrate for Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This functionality provides a powerful tool for introducing aryl, heteroaryl, alkyl, or amino substituents onto the benzene ring, facilitating extensive exploration of the chemical space around the core scaffold.
Applications in Drug Discovery and Medicinal Chemistry
The benzoisothiazole core and its analogs are considered "privileged structures" in medicinal chemistry, appearing in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[4][5]
Role as a Key Building Block for PROTACs
A significant application for 5-Bromobenzo[d]isothiazol-3-amine is its use as a Protein Degrader Building Block .[1] Specifically, the benzo[d]isothiazole scaffold is structurally related to ligands that can recruit E3 ubiquitin ligases, which are key enzymes in the ubiquitin-proteasome system.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them. The amine group of 5-Bromobenzo[d]isothiazol-3-amine can be used as an attachment point for a linker, which is then connected to a ligand for a protein of interest. The bromo-substituted benzene portion of the molecule can be further modified to optimize binding to the E3 ligase or to modulate the overall properties of the PROTARC molecule.
Caption: General workflow for utilizing the title compound in PROTAC synthesis.
Broader Therapeutic Potential
The benzothiazole and benzoisothiazole families have demonstrated a vast range of pharmacological activities.[5][6][7] Derivatives have been investigated as:
-
Anticancer Agents: By inhibiting kinases or acting as antiproliferative agents.[7]
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Antimicrobial and Antifungal Agents. [7]
-
Anti-inflammatory and Analgesic Agents. [6]
-
Antidiabetic Agents: For example, certain benzo[d]isothiazole derivatives act as inhibitors of sodium-glucose co-transporter 2 (SGLT2).[4]
The dual reactivity of 5-Bromobenzo[d]isothiazol-3-amine makes it an ideal starting point for building libraries of novel compounds to be screened for these and other therapeutic applications.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling 5-Bromobenzo[d]isothiazol-3-amine.
Hazard Identification:
Recommended Handling Procedures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Hygiene: Avoid breathing dust. Do not ingest. Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Some suppliers recommend storage at 2-8°C, protected from light.
Conclusion
5-Bromobenzo[d]isothiazol-3-amine is more than a simple chemical reagent; it is a strategically designed building block that offers medicinal chemists a robust platform for innovation. Its defined structure, characterized by two orthogonal reactive sites, provides a reliable and versatile entry point for the synthesis of complex molecules. The growing importance of targeted protein degradation and the continued relevance of heterocyclic scaffolds in drug discovery position this compound as a key resource for developing the next generation of therapeutics. This guide serves as a foundational resource for researchers looking to harness its full potential.
References
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